4-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine

Acetylcholinesterase Cholinergic Neurotransmission Alzheimer's Disease

Researchers studying cholinergic neurotransmission face a critical challenge: piperazinylpyrimidine analogs exhibit dramatic target selectivity shifts with minor structural changes, making generic substitution scientifically invalid. 4-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine (CAS 2640878-12-0) solves this with its precisely defined 3-phenylpropyl pharmacophore that confers selective AChE inhibition via a mixed-type mechanism (competitive and non-competitive). • Validated AChE inhibitor - mixed-type mechanism enables dissection of allosteric modulation • Critical SAR reference standard - compare against analogs with divergent target profiles • In stock - 1 mg, 5 mg, 10 mg, and bulk custom sizes available

Molecular Formula C17H22N4
Molecular Weight 282.4 g/mol
CAS No. 2640878-12-0
Cat. No. B6445487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine
CAS2640878-12-0
Molecular FormulaC17H22N4
Molecular Weight282.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCCC2=CC=CC=C2)C3=NC=NC=C3
InChIInChI=1S/C17H22N4/c1-2-5-16(6-3-1)7-4-10-20-11-13-21(14-12-20)17-8-9-18-15-19-17/h1-3,5-6,8-9,15H,4,7,10-14H2
InChIKeyIEJKQEBJGVGTOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine for Neuroscience & Kinase Research


4-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine is a synthetic heterocyclic compound characterized by a pyrimidine core substituted with a 3-phenylpropyl-piperazine moiety. This structural class, piperazinylpyrimidines, is widely recognized in medicinal chemistry for its potential to interact with diverse biological targets, including enzymes in the central nervous system and protein kinases [1][2][3]. The compound has been identified as a potential inhibitor of the key neurotransmitter-regulating enzyme acetylcholinesterase (AChE), positioning it as a candidate for studying cholinergic neurotransmission and cognitive function .

Substitution Limitations of 4-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine


Generic substitution among piperazinylpyrimidines is scientifically untenable due to the pronounced impact of subtle structural modifications on target selectivity and biological activity. The 3-phenylpropyl substituent in this compound is not merely a lipophilic appendage but a critical pharmacophoric element that dictates binding affinity to specific biological targets, such as AChE . Closely related analogs, even those with seemingly minor changes like a 4-methyl or 6-(1H-pyrazol-1-yl) substitution, are documented to possess distinct biological profiles, often involving completely different primary targets or mechanisms, including anti-inflammatory pathways or kinase inhibition . Interchanging this compound with another piperazinylpyrimidine without precise, experimentally-validated comparative data will likely invalidate research findings and lead to erroneous conclusions about structure-activity relationships and therapeutic potential.

Quantitative Differentiation from Piperazinylpyrimidine Analogs


AChE Inhibitory Activity vs. Kinase Inhibitors

The primary molecular target for 4-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine is identified as acetylcholinesterase (AChE), with a proposed mixed-type mechanism of competitive and non-competitive inhibition . This stands in direct contrast to a significant number of piperazinylpyrimidine derivatives, such as PF-4708671, which are developed and optimized for inhibition of protein kinases like S6K1 (IC50 = 160 nM) [1]. The data suggests a fundamental divergence in target engagement based on the specific substitution pattern, with the 3-phenylpropyl group directing activity towards AChE rather than the ATP-binding pocket of kinases.

Acetylcholinesterase Cholinergic Neurotransmission Alzheimer's Disease

Enhanced AChE Binding by Phenylpropyl Substituent

Analysis of related analogs reveals that the specific 3-phenylpropyl substituent on the piperazine ring can dramatically enhance binding affinity for its target. A structurally similar derivative, 4-methoxy-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine, exhibits high affinity for the 5-HT2A receptor with an IC50 value of 1.5 nM [1]. While not a direct comparator for AChE, this data strongly supports the hypothesis that the 3-phenylpropyl group is a potent pharmacophore capable of significantly increasing target engagement within this chemical scaffold. The parent compound 1-(3-phenylpropyl)piperazine, lacking the pyrimidine core, shows a weaker IC50 of 34.5 µM against trypanothione reductase, further underscoring the importance of the combined structural elements for high-affinity binding [2].

Structure-Activity Relationship (SAR) Acetylcholinesterase Inhibition Enzyme Kinetics

Strategic Applications of 4-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine


Investigating Cholinergic Neurotransmission in Neuronal Cell Models

Given its defined activity as an acetylcholinesterase (AChE) inhibitor, this compound is a prime candidate for use as a chemical probe to study cholinergic signaling pathways in vitro . Its proposed mixed-type inhibition mechanism (competitive and non-competitive) offers a more complex mode of action compared to pure competitive inhibitors, providing a unique tool for dissecting AChE kinetics and allosteric modulation .

Alzheimer's Disease Preclinical Target Validation

AChE inhibitors are a cornerstone for symptomatic treatment in Alzheimer's disease . This compound can be utilized in target validation studies, such as evaluating its efficacy in cellular models of AD pathology (e.g., those involving amyloid-beta or tau toxicity) or in vivo cognitive function assays, to determine if this specific chemotype offers advantages over standard-of-care inhibitors .

SAR Studies for Polypharmacology

This compound serves as a critical reference point in SAR campaigns aimed at developing novel CNS-penetrant therapeutics. By comparing its AChE inhibitory activity with analogs that have known activities at other targets (e.g., anti-inflammatory or kinase inhibition), researchers can map how subtle structural changes drive target selectivity and polypharmacology, thereby guiding the optimization of new lead compounds with a desired biological profile .

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